5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10ClN It is a derivative of cyclopropaquinoline, characterized by the presence of a chlorine atom at the 5th position
Preparation Methods
The synthesis of 5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the cyclopropaquinoline ring system. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Scientific Research Applications
5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline include other cyclopropaquinoline derivatives and chlorinated quinolines. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 1H-Cyclopropa[a]naphthalene and its derivatives have similar ring structures but different substituents, leading to distinct properties and uses .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10ClN/c11-7-1-2-8-9-3-6(9)5-12-10(8)4-7/h1-2,4,6,9,12H,3,5H2 |
InChI Key |
QZJAWESPTSKLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C=C(C=C3)Cl)NC2 |
Origin of Product |
United States |
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